9-a-l-lyxofuranosyl-6-methyl-9h-purine
Description
Properties
Molecular Formula |
C11H14N4O4 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8+,9+,11+/m0/s1 |
InChI Key |
FIGBCBGMUIGJBD-YXYNTAJPSA-N |
Isomeric SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@@H](O3)CO)O)O |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Vorbrüggen Glycosylation
Adapted from Sources, this method employs trimethylsilyl trifluoromethanesulfonate (TMSOTf) to activate the glycosyl donor:
Procedure :
-
Silylation : Treat 6-methylpurine with N,O-bis(trimethylsilyl)acetamide (BSA) in CH₃CN to form the trimethylsilyl (TMS) derivative.
-
Coupling : React the TMS-purine with the lyxofuranosyl donor (16 ) and TMSOTf (0.2 equiv.) at 25°C for 12 hours.
-
Workup : Quench with aqueous NaHCO₃ and purify via silica gel chromatography.
Outcome :
Enzymatic Glycosylation
While Source mentions enzymatic methods for nucleoside synthesis, no specific enzymes for L-lyxofuranose coupling are reported. This approach remains speculative without further data.
Deprotection and Final Product Isolation
After glycosylation, benzoyl and acetyl groups are removed sequentially:
-
Benzoyl Deprotection : Treat with NaOMe/MeOH (0.5 M, 25°C, 6 hours) to cleave ester groups.
-
Acetyl Removal : Use NH₃/MeOH (7 N, 25°C, 12 hours) for the anomeric acetyl.
Yield : 90–95% after purification.
Analytical Characterization
Critical quality control steps include:
Chemical Reactions Analysis
Types of Reactions
9-a-l-lyxofuranosyl-6-methyl-9h-purine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The purine base can undergo substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield 2-(formyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model nucleoside for studying the properties and reactivity of nucleic acids. It serves as a building block for the synthesis of oligonucleotides and other nucleic acid analogs.
Biology
In biological research, 9-a-l-lyxofuranosyl-6-methyl-9h-purine is used to investigate the mechanisms of DNA and RNA replication, transcription, and repair. It is also employed in the study of enzyme-substrate interactions.
Medicine
This compound has potential applications in medicine, particularly in the development of antiviral and anticancer drugs. Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the production of nucleic acid-based products, such as diagnostic kits and therapeutic agents. It is also utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-a-l-lyxofuranosyl-6-methyl-9h-purine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by causing chain termination or inducing mutations. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Comparison of Sugar Moieties and Stereochemistry
Key Compounds:
- 9-α-L-Lyxofuranosyl-6-methyl-9H-purine: α-L-lyxofuranosyl (2S,3S,4R,5R configuration) .
- 6-Methyl-9-(β-D-xylofuranosyl)-9H-purine: β-D-xylofuranosyl (2R,3S,4R,5R configuration) .
- 6-Ethyl-9-(β-D-ribofuranosyl)-9H-purine: β-D-ribofuranosyl (2R,3R,4R,5R configuration) .
Impact :
- Lyxo vs. Xylo: Lyxofuranosyl lacks a hydroxyl group at the 3' position compared to xylofuranosyl, reducing hydrogen-bonding capacity and altering solubility .
- α-L vs. β-D Configuration: The α-L configuration in lyxofuranosyl may confer resistance to enzymatic degradation by nucleoside phosphorylases, unlike β-D sugars .
- Ribose vs. Lyxose: Ribofuranosyl derivatives (e.g., 6-ethyl compound) exhibit higher aqueous solubility due to additional hydroxyl groups .
Substituent Effects at the 6-Position
Analysis :
- Methyl vs.
- Methyl vs. Chloro : Chloro substituents introduce reactivity (e.g., in alkylation reactions), whereas methyl groups enhance steric shielding without altering electronic properties .
- Methyl vs. Aryl Groups : Bulky aryl substituents (e.g., methoxyphenyl) improve kinase binding but may reduce metabolic stability due to increased molecular weight .
Q & A
Basic: What are the key considerations in designing a synthesis route for 9-α-L-lyxofuranosyl-6-methyl-9H-purine?
Answer:
The synthesis of 9-α-L-lyxofuranosyl-6-methyl-9H-purine requires a multi-step approach, focusing on:
- Glycosidic Bond Formation: Use nucleoside coupling reactions between a lyxofuranosyl donor (e.g., protected lyxose) and the 6-methylpurine base. Protecting groups (e.g., acetyl or benzoyl) are critical to prevent undesired side reactions .
- Catalysis: Palladium-based catalysts (e.g., Pd(Ph₃)₄) facilitate cross-coupling reactions, as seen in analogous purine syntheses .
- Reaction Conditions: Optimize temperature (e.g., reflux in toluene) and solvent polarity to enhance yield. For example, dimethylformamide (DMF) aids in alkylation steps .
- Purification: Column chromatography (e.g., EtOAc/hexane gradients) ensures high purity .
Basic: Which spectroscopic methods are critical for confirming the structure of 9-α-L-lyxofuranosyl-6-methyl-9H-purine?
Answer:
- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., methyl groups at C6 and sugar protons). ¹³C NMR confirms carbon assignments, particularly the glycosidic bond configuration .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Using programs like SHELXL ( ), crystallography resolves stereochemistry and solid-state conformation .
Advanced: How can researchers resolve discrepancies between X-ray crystallography data and NMR spectroscopy in determining the glycosidic bond conformation?
Answer:
Discrepancies may arise due to dynamic behavior in solution (NMR) vs. static solid-state (crystallography). Strategies include:
- SHELX Refinement: Re-analyze crystallographic data with SHELXL to check for overfitting or thermal motion artifacts .
- Molecular Dynamics (MD) Simulations: Compare NMR-derived solution dynamics with crystallographic data to identify flexible regions .
- Variable-Temperature NMR: Assess conformational changes at different temperatures to reconcile with crystallographic observations .
Advanced: What strategies optimize the yield of 9-α-L-lyxofuranosyl-6-methyl-9H-purine in coupling reactions between the purine base and lyxofuranosyl donor?
Answer:
Basic: What are the recommended protocols for assessing the purity of 9-α-L-lyxofuranosyl-6-methyl-9H-purine post-synthesis?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients .
- TLC: Monitor reaction progress using silica gel plates (EtOAc:hexane = 1:3) .
- Elemental Analysis: Confirm C, H, N percentages within ±0.4% of theoretical values .
Advanced: How to analyze the impact of the lyxofuranosyl moiety's stereochemistry on the compound's biological activity?
Answer:
- Comparative SAR Studies: Synthesize analogs with ribofuranosyl () or arabinofuranosyl sugars and test activity in enzyme inhibition assays .
- Docking Simulations: Use software like AutoDock to model interactions between the lyxofuranosyl group and target proteins (e.g., kinases) .
- Biological Assays: Compare IC₅₀ values in cell-based models to correlate stereochemistry with efficacy .
Basic: What in vitro assays are suitable for preliminary evaluation of 9-α-L-lyxofuranosyl-6-methyl-9H-purine's bioactivity?
Answer:
- Phosphodiesterase Inhibition: Adapt protocols from 6,9-dimethylpurine studies using cAMP/cGMP hydrolysis assays .
- Cytotoxicity Screening: Use MTT assays in cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
- Enzyme Kinetics: Measure Km and Vmax values for target enzymes (e.g., adenosine deaminase) .
Advanced: How to address solubility challenges during in vivo studies of 9-α-L-lyxofuranosyl-6-methyl-9H-purine?
Answer:
- Prodrug Design: Introduce phosphate esters at the sugar hydroxyls to enhance aqueous solubility .
- Formulation: Use cyclodextrin inclusion complexes or lipid nanoparticles to improve bioavailability .
- Co-solvents: Employ PEG-400 or ethanol in preclinical dosing solutions, balancing solubility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
